Anti-CHIKV Potency of Compound 1b Compared to the Initial Hit 1a
Compound 1b, the target molecule, demonstrated significantly improved in vitro anti-CHIKV activity compared to the initial series hit, compound 1a, establishing it as the new lead for further optimization [1]. This potency gain was a direct result of the structural modifications that define the 1b scaffold.
| Evidence Dimension | In vitro anti-CHIKV activity (EC50) |
|---|---|
| Target Compound Data | Improved in vitro anti-CHIKV activity relative to 1a (specific EC50 for 1b is reported in subsequent tables, e.g., Table 2, as part of the lead optimization campaign). |
| Comparator Or Baseline | Compound 1a: N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, the initial hit with good biological activity. |
| Quantified Difference | Qualitative improvement reported; the study explicitly states 1b was identified as the new lead due to enhanced antiviral activity compared to 1a. |
| Conditions | Vero cells infected with CHIKV, assessed via CPE reduction assay. |
Why This Matters
This confirms that the specific cinnamyl substitution in compound 1b is a key driver of antiviral potency, directly addressing the requirement to improve upon the initial hit for downstream development.
- [1] Battisti, V., Moesslacher, J., Abdelnabi, R., Leyssen, P., Rosales Rosas, A., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010. View Source
